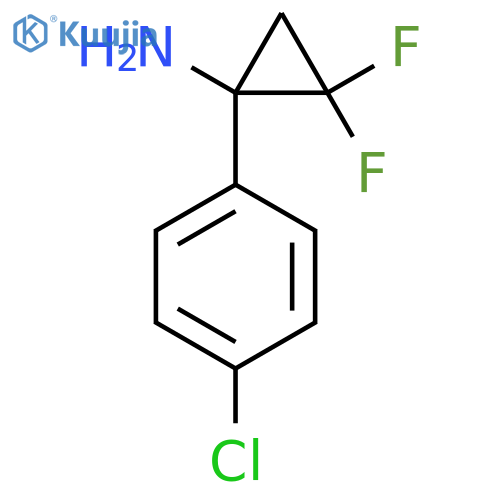

Cas no 2229444-89-5 (1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine)

1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine

- 2229444-89-5

- EN300-1946597

-

- インチ: 1S/C9H8ClF2N/c10-7-3-1-6(2-4-7)8(13)5-9(8,11)12/h1-4H,5,13H2

- InChIKey: QTCBCEXDNQFVQT-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)C1(CC1(F)F)N

計算された属性

- せいみつぶんしりょう: 203.0313333g/mol

- どういたいしつりょう: 203.0313333g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 26Ų

1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1946597-2.5g |

1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine |

2229444-89-5 | 2.5g |

$2940.0 | 2023-09-17 | ||

| Enamine | EN300-1946597-0.1g |

1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine |

2229444-89-5 | 0.1g |

$1320.0 | 2023-09-17 | ||

| Enamine | EN300-1946597-0.25g |

1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine |

2229444-89-5 | 0.25g |

$1381.0 | 2023-09-17 | ||

| Enamine | EN300-1946597-0.05g |

1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine |

2229444-89-5 | 0.05g |

$1261.0 | 2023-09-17 | ||

| Enamine | EN300-1946597-5.0g |

1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine |

2229444-89-5 | 5g |

$4349.0 | 2023-05-31 | ||

| Enamine | EN300-1946597-1.0g |

1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine |

2229444-89-5 | 1g |

$1500.0 | 2023-05-31 | ||

| Enamine | EN300-1946597-10.0g |

1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine |

2229444-89-5 | 10g |

$6450.0 | 2023-05-31 | ||

| Enamine | EN300-1946597-0.5g |

1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine |

2229444-89-5 | 0.5g |

$1440.0 | 2023-09-17 | ||

| Enamine | EN300-1946597-5g |

1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine |

2229444-89-5 | 5g |

$4349.0 | 2023-09-17 | ||

| Enamine | EN300-1946597-1g |

1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine |

2229444-89-5 | 1g |

$1500.0 | 2023-09-17 |

1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine 関連文献

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

2. Book reviews

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amineに関する追加情報

Comprehensive Overview of 1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine (CAS No. 2229444-89-5)

1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine is a specialized organic compound with the CAS number 2229444-89-5. This compound belongs to the class of difluorocyclopropane derivatives, which are gaining significant attention in pharmaceutical and agrochemical research due to their unique structural and electronic properties. The presence of both a chlorophenyl group and a difluorocyclopropane moiety makes this compound particularly interesting for applications in drug discovery and material science.

The molecular structure of 1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine features a cyclopropane ring substituted with two fluorine atoms and an amine group attached to a 4-chlorophenyl ring. This combination of functional groups contributes to its potential as a building block in the synthesis of more complex molecules. Researchers are particularly interested in its stereoelectronic effects, which can influence the reactivity and stability of derived compounds.

In recent years, the demand for fluorinated organic compounds like 1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine has surged, driven by their applications in medicinal chemistry. Fluorine incorporation often enhances the bioavailability and metabolic stability of pharmaceutical candidates, making this compound a valuable intermediate in the development of new drugs. Its potential use in central nervous system (CNS) therapeutics is a particularly hot topic, as fluorinated cyclopropanes are known to cross the blood-brain barrier effectively.

The synthesis of 1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine typically involves multi-step organic reactions, including cyclopropanation and amine functionalization. Advanced techniques such as asymmetric synthesis are being explored to produce enantiomerically pure forms of this compound, which could have significant implications for chiral drug development. The compound's physicochemical properties, including its solubility and melting point, are areas of active research to optimize its handling and application.

Beyond pharmaceuticals, 1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine has potential applications in agrochemicals. Fluorinated compounds are increasingly used in crop protection products due to their ability to resist degradation and enhance efficacy. The 4-chlorophenyl moiety in this compound may contribute to pesticidal activity, making it a candidate for the development of new environmentally friendly pesticides with reduced ecological impact.

The market for difluorocyclopropane derivatives is expected to grow significantly in the coming years, with 1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine positioned as a key intermediate. Industry trends indicate increasing investment in fluorine chemistry and green synthesis methods, which could further enhance the accessibility and applications of this compound. Researchers are also exploring its use in material science, particularly in the development of advanced polymers with unique electronic properties.

Safety and handling of 1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) should be used when handling this chemical. Its storage conditions typically involve protection from moisture and light to maintain stability, reflecting common practices for amine-containing compounds.

In conclusion, 1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine (CAS No. 2229444-89-5) represents an important class of fluorinated cyclopropane derivatives with broad potential in pharmaceutical, agrochemical, and material science applications. Its unique structural features and growing relevance in drug discovery make it a compound of significant interest to researchers and industry professionals alike. As the field of fluorine chemistry continues to expand, this compound is likely to play an increasingly important role in the development of innovative solutions across multiple scientific disciplines.

2229444-89-5 (1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine) 関連製品

- 2229198-49-4(1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol)

- 1805443-57-5(2-(Chloromethyl)-6-(difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine)

- 2172461-78-6(1-3-amino-3-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl-2,2,2-trifluoroethan-1-one)

- 15690-38-7(7-Amino-deacetylcephalosporanic Acid)

- 923107-39-5(1-4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decan-8-yl-2-(2-methylphenoxy)ethan-1-one)

- 2825010-96-4(4-(Difluoromethyl)cyclopentane-1,2-dione)

- 145434-22-6(Dimethyl (2,4,6-triisopropylphenyl)boronate)

- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)

- 1807277-74-2(Ethyl 2-cyano-3-formyl-5-methylbenzoate)

- 2034438-78-1(6-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one)